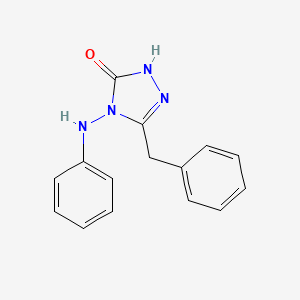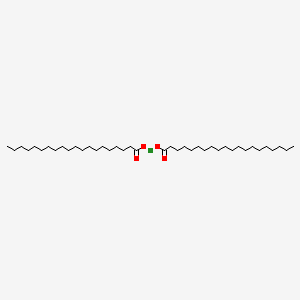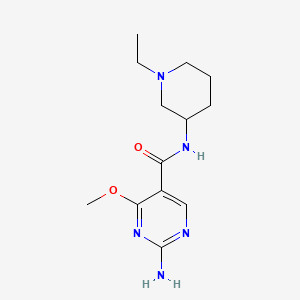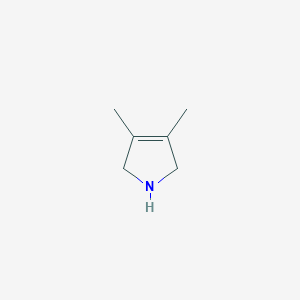
3,4-Dimethyl-2,5-dihydro-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethyl-2,5-dihydro-1H-pyrrole is a nitrogen-containing heterocyclic compound It is a derivative of pyrrole, characterized by the presence of two methyl groups at the 3 and 4 positions and a partially saturated ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-2,5-dihydro-1H-pyrrole typically involves the condensation of 2,5-dimethoxytetrahydrofuran with amines or sulfonamines in the presence of water and a catalytic amount of iron (III) chloride . Another method involves the reaction of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various uses.
化学反応の分析
Types of Reactions: 3,4-Dimethyl-2,5-dihydro-1H-pyrrole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions are common, where the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products Formed:
Oxidation: Pyrrole derivatives with additional oxygen-containing functional groups.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
科学的研究の応用
3,4-Dimethyl-2,5-dihydro-1H-pyrrole has several scientific research applications:
作用機序
The mechanism of action of 3,4-Dimethyl-2,5-dihydro-1H-pyrrole involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
類似化合物との比較
Pyrrole: The parent compound, lacking the methyl groups and partial saturation.
Pyrrolidine: The fully saturated derivative of pyrrole.
Pyrrolopyrazine: A compound containing both pyrrole and pyrazine rings, known for its biological activities.
Uniqueness: 3,4-Dimethyl-2,5-dihydro-1H-pyrrole is unique due to the presence of methyl groups at specific positions and its partially saturated ring structure.
特性
分子式 |
C6H11N |
|---|---|
分子量 |
97.16 g/mol |
IUPAC名 |
3,4-dimethyl-2,5-dihydro-1H-pyrrole |
InChI |
InChI=1S/C6H11N/c1-5-3-7-4-6(5)2/h7H,3-4H2,1-2H3 |
InChIキー |
MNCSOJLNXISMOS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(CNC1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


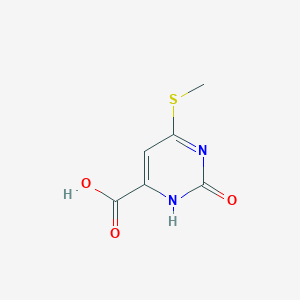
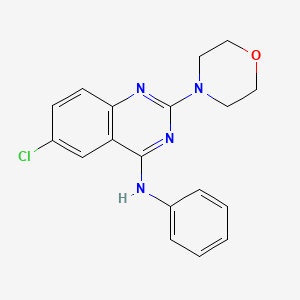
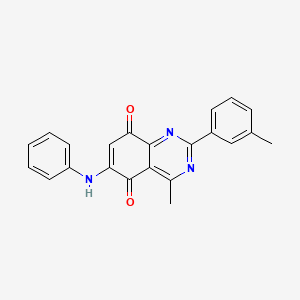

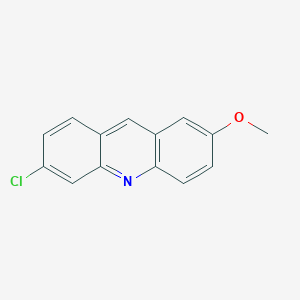
![2-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide](/img/structure/B15215812.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2,3-dimethyl](/img/structure/B15215814.png)
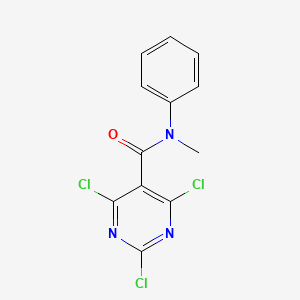

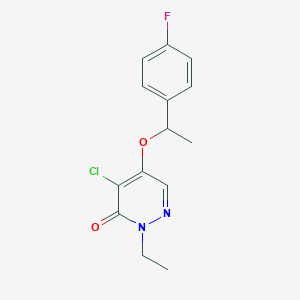
![N-[1-(1H-indol-3-yl)propan-2-yl]benzenesulfonamide](/img/structure/B15215841.png)
